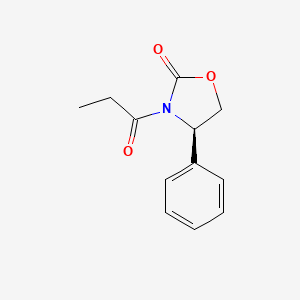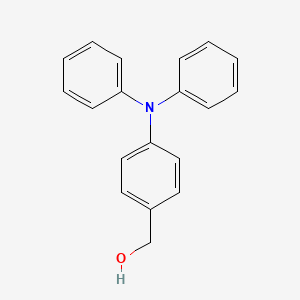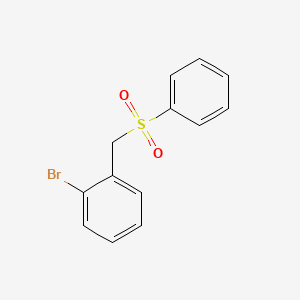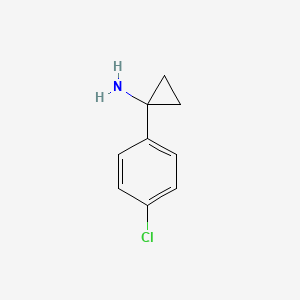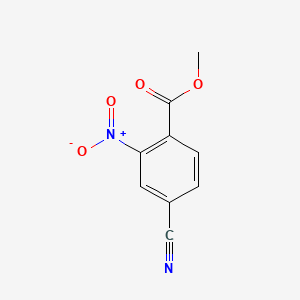
4-Cloro-2,3-dihidrobenzofurano
Descripción general
Descripción
4-Chloro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Aplicaciones Científicas De Investigación
4-Chloro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which 4-chloro-2,3-dihydrobenzofuran belongs, have been reported to exhibit activity against a variety of targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf- κβ4, and the muscarinic m3 receptor .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide range of biological and pharmacological applications .
Pharmacokinetics
It’s known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-chlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of 4-Chloro-2,3-dihydrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4-Chloro-2,3-dihydrobenzofuran.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into different dihydrobenzofuran derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzofuran-4-one derivatives.
Reduction: Formation of 2,3-dihydrobenzofuran derivatives.
Substitution: Formation of 4-substituted dihydrobenzofuran derivatives.
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran: Lacks the chlorine atom, resulting in different chemical properties.
4-Bromo-2,3-dihydrobenzofuran: Similar structure but with a bromine atom instead of chlorine.
4-Methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of chlorine.
Uniqueness: 4-Chloro-2,3-dihydrobenzofuran is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various chemical reactions, making this compound versatile for synthetic and research purposes.
Propiedades
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBTJNIFVSZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464998 | |
| Record name | 4-chloro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289058-20-4 | |
| Record name | 4-chloro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RX 821008 interact with the α2A-adrenoceptor, and what are the downstream effects?
A: RX 821008, chemically known as 2-(4-chloro-2,3-dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole, acts as a partial agonist at the precoupled state of the α2A-adrenoceptor (α2A AR) []. This interaction is specifically observed when the receptor is coupled to the GαoCys351Ile protein, a mutated G protein used in the study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
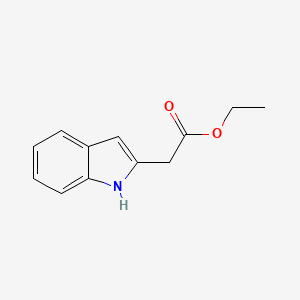
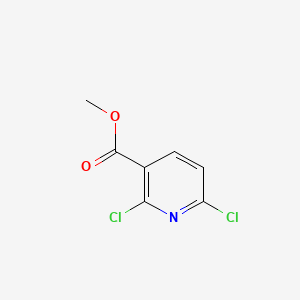
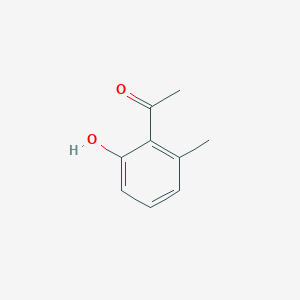
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
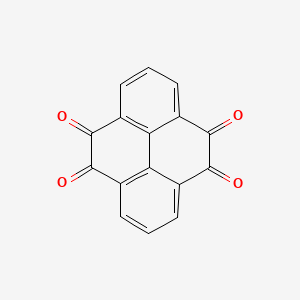

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
